molecular formula C23H21N3O3 B3859363 3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate

3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate

Cat. No.: B3859363
M. Wt: 387.4 g/mol
InChI Key: RUADRVGSISYCBL-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate, also known as MAPK inhibitor 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mechanism of Action

The mechanism of action of 3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate involves the inhibition of the this compound pathway by targeting the upstream kinase MEK1/2. This results in the inhibition of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate in lab experiments is its potency as a this compound inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate. One direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more research is needed to understand the compound's mechanism of action and its effects on various signaling pathways.

Scientific Research Applications

The 3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to be a potent inhibitor of the this compound pathway, making it a promising candidate for the treatment of these diseases.

Properties

IUPAC Name

[3-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-17-10-12-20(13-11-17)24-16-22(27)26-25-15-18-6-5-9-21(14-18)29-23(28)19-7-3-2-4-8-19/h2-15,24H,16H2,1H3,(H,26,27)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUADRVGSISYCBL-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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